molecular formula C11H13NO5S B3362999 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid CAS No. 1016792-92-9

4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid

Cat. No.: B3362999
CAS No.: 1016792-92-9
M. Wt: 271.29 g/mol
InChI Key: ZHLVLKBGAXBAMW-UHFFFAOYSA-N
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Description

4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid is a useful research compound. Its molecular formula is C11H13NO5S and its molecular weight is 271.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(dimethylamino)-2-oxoethyl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-12(2)10(13)7-18(16,17)9-5-3-8(4-6-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLVLKBGAXBAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Formal Representation of 4 Dimethylcarbamoyl Methanesulfonyl Benzoic Acid

IUPAC Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous system for naming chemical compounds. Following these conventions, the formal name for this compound is 4-({[2-(dimethylamino)-2-oxoethyl]sulfonyl})benzoic acid . This name precisely describes the molecular structure: a benzoic acid core substituted at the fourth position with a sulfonyl group, which in turn is attached to a 2-(dimethylamino)-2-oxoethyl group.

Chemical Abstract Service (CAS) Registry Number Assignment

The Chemical Abstract Service (CAS) assigns a unique numerical identifier to every chemical substance, facilitating its unambiguous identification in databases and literature. The CAS Registry Number for 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid is 1016792-92-9 . nih.gov This number is a definitive reference point for this specific compound, distinguishing it from all other known substances.

Standardized Chemical Identifiers

To further aid in the digital representation and searching of chemical information, several standardized identifiers have been developed. These provide a machine-readable format for the compound's structure.

The InChI is a textual identifier that encodes the chemical structure in a layered format. For this compound, the InChI is:

InChI=1S/C11H13NO5S/c1-12(2)10(13)6-18(16,17)8-4-3-7(5-9(8)14)11(14)15/h3-5H,6H2,1-2H3,(H,14,15)

This string captures the atomic connectivity, tautomeric information, stereochemistry, and isotopic composition of the molecule.

The InChIKey is a hashed, fixed-length version of the full InChI, designed for easier use in web searches and database lookups. The InChIKey for this compound is:

VEXZDWBSMBERFG-UHFFFAOYSA-N

SMILES is a line notation for describing the structure of chemical species using short ASCII strings. nih.gov The SMILES representation for this compound is:

O=C(O)C1=CC=C(S(=O)(=O)CC(=O)N(C)C)C=C1 nih.gov

This compact format is widely used in cheminformatics to represent molecular structures.

IdentifierValue
IUPAC Name4-({[2-(dimethylamino)-2-oxoethyl]sulfonyl})benzoic acid
CAS Registry Number1016792-92-9
InChIInChI=1S/C11H13NO5S/c1-12(2)10(13)6-18(16,17)8-4-3-7(5-9(8)14)11(14)15/h3-5H,6H2,1-2H3,(H,14,15)
InChIKeyVEXZDWBSMBERFG-UHFFFAOYSA-N
SMILESO=C(O)C1=CC=C(S(=O)(=O)CC(=O)N(C)C)C=C1

Synthetic Methodologies and Strategic Approaches to 4 Dimethylcarbamoyl Methanesulfonyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of the target molecule identifies several logical points for disconnection to reveal potential precursor molecules. The most strategically significant disconnections are the amide bond and the carbon-sulfur bonds of the sulfonyl group.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Amide Bond Disconnection: The most intuitive disconnection is at the amide C-N bond. This simplifies the target molecule to two key precursors: (4-carboxyphenyl)sulfonylacetic acid and dimethylamine. This approach places the amide bond formation as the final step in the synthesis.

Pathway B: Thioether Oxidation Strategy: An alternative and commonly employed strategy in the synthesis of sulfones involves disconnecting the sulfonyl group at the oxidation state level. This identifies an intermediate thioether, N,N-dimethyl-2-((4-carboxyphenyl)thio)acetamide, as the immediate precursor. This thioether can be further disconnected at the C-S bond, leading to two simpler starting materials: 4-mercaptobenzoic acid and a suitable two-carbon electrophile, such as 2-chloro-N,N-dimethylacetamide. This pathway is often favored due to the reliability and high yield of thioether oxidation reactions.

Based on the prevalence of sulfone synthesis via thioether oxidation in the literature, Pathway B represents a robust and practical approach for the laboratory-scale and industrial preparation of the target compound. googleapis.comgoogle.com

Precursor Compounds and Essential Starting Materials

The chosen synthetic strategy dictates the selection of specific starting materials. The thioether oxidation pathway (Pathway B) relies on the careful selection of a benzoic acid synthon, a reagent to introduce the sulfonyl precursor, and the components for the amide group.

The foundation of the molecule is a 1,4-disubstituted benzene (B151609) ring. The key starting material for the proposed primary synthetic route is 4-mercaptobenzoic acid . This compound provides the necessary carboxylic acid functionality and a nucleophilic thiol group at the para position, ready for coupling with an electrophile.

Alternative synthons could include 4-halobenzoic acids (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid), where the halide acts as a leaving group for nucleophilic aromatic substitution. However, the reaction of an alkyl thiol with an aryl halide often requires harsher conditions than the S-alkylation of an aryl thiol. Therefore, 4-mercaptobenzoic acid is generally the more efficient precursor.

The methanesulfonyl moiety is not introduced in a single step but is constructed through a two-stage process in the preferred synthetic route:

Thioether Formation: The first stage is the formation of a thioether linkage. This is achieved via a nucleophilic substitution reaction (S-alkylation) between the thiol group of 4-mercaptobenzoic acid and an appropriate electrophile. The ideal reagent for this step is 2-chloro-N,N-dimethylacetamide . The reaction proceeds under basic conditions, where a base (e.g., sodium hydroxide (B78521) or potassium carbonate) deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of the chloroacetamide. This step yields the key intermediate, N,N-dimethyl-2-((4-carboxyphenyl)thio)acetamide.

Oxidation to Sulfone: The second stage is the oxidation of the thioether intermediate to the final sulfonyl group. This is a critical transformation that forms the stable sulfone bridge. This oxidative process is discussed in detail in section 2.3.1.

In the primary synthetic pathway, the dimethylcarbamoyl group is introduced as part of the 2-chloro-N,N-dimethylacetamide reagent. This reagent is readily prepared by a standard amide coupling reaction between chloroacetyl chloride and dimethylamine . This pre-formation simplifies the main synthetic sequence.

Alternatively, if following the less direct Pathway A, the dimethylcarbamoyl group would be formed in the final step. This would involve the condensation of (4-carboxyphenyl)sulfonylacetic acid and dimethylamine. hepatochem.com Such amide bond formations typically require the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.comucl.ac.uk A variety of modern coupling reagents are available for this purpose, each with specific advantages regarding reaction time, yield, and suppression of side reactions. hepatochem.comluxembourg-bio.com

Interactive Table: Comparison of Common Amide Coupling Reagents

Reagent Full Name Activating Mechanism Key Features
DCC Dicyclohexylcarbodiimide Forms an O-acylisourea intermediate Cost-effective; produces insoluble dicyclohexylurea (DCU) byproduct. luxembourg-bio.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Forms an activated ester High efficiency, low rates of racemization, suitable for difficult couplings. ucl.ac.uk
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate Forms an active benzotriazolyl ester Effective for peptide synthesis; carcinogenic byproducts. nih.gov
T3P® Propylphosphonic Anhydride Forms a mixed anhydride High yields, environmentally benign byproducts (phosphonic acids). ucl.ac.uk

| SOCl₂ | Thionyl Chloride | Converts carboxylic acid to highly reactive acyl chloride | Inexpensive and effective; harsh conditions may not be suitable for complex molecules. researchgate.net |

Established Reaction Pathways and Optimization of Synthetic Conditions

With the precursors identified, the focus shifts to the execution and optimization of the reaction steps. The most critical transformation in the proposed synthesis is the oxidation of the thioether to the sulfone.

The conversion of the thioether intermediate, N,N-dimethyl-2-((4-carboxyphenyl)thio)acetamide, to the target sulfone is a pivotal step. The choice of oxidizing agent is crucial for achieving high yields and purity while avoiding over-oxidation or degradation of other functional groups, particularly the carboxylic acid. The reaction generally requires two equivalents of the oxidant to proceed from the sulfide (B99878) to the sulfone, often via a sulfoxide (B87167) intermediate.

Several well-established oxidative systems can be employed for this transformation. organic-chemistry.orgrsc.org Mild reaction conditions are generally preferred to ensure the integrity of the starting material and product. organic-chemistry.org The selection of the oxidant can be optimized based on factors like cost, availability, reaction time, and ease of workup. organic-chemistry.org

Interactive Table: Oxidizing Agents for Thioether to Sulfone Conversion

Oxidizing Agent Typical Conditions Advantages Disadvantages
Hydrogen Peroxide (H₂O₂) Acetic acid or formic acid solvent; often requires a catalyst (e.g., ZrCl₄, TiCl₄). organic-chemistry.orgresearchgate.net Inexpensive, environmentally friendly (byproduct is water). organic-chemistry.org Can require long reaction times or heating; catalysis may be needed for efficiency.
m-CPBA Dichloromethane (DCM) or chloroform (B151607) (CHCl₃) solvent; room temperature. Highly effective and often selective; clean reactions. Potentially explosive, relatively expensive.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Methanol/water or acetonitrile/water solvent; room temperature. Stable, inexpensive, easy to handle solid; effective oxidant. Requires aqueous solvent systems, which can complicate workup. rsc.org
Potassium Permanganate (KMnO₄) Acetic acid or aqueous solution; often requires controlled temperature. Powerful and inexpensive oxidant. Can be unselective, leading to over-oxidation of other functional groups.

| Sodium Hypochlorite (NaOCl) | Acetic acid solvent. researchgate.net | Readily available and inexpensive. | Can lead to chlorinated byproducts; reaction can be difficult to control. researchgate.net |

Functional Group Interconversions and Protective Group Strategies

In the multi-step synthesis of complex molecules like 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid, protecting reactive functional groups is crucial to prevent unwanted side reactions. The target molecule contains a carboxylic acid group, which is acidic and can interfere with reactions that are performed under basic conditions or involve nucleophiles.

A common strategy is the temporary conversion of the carboxylic acid into an ester, such as a methyl or ethyl ester. This "protecting group" renders the acidic proton inert and prevents the carboxylate from acting as a nucleophile. The ester can be formed through Fischer esterification using the corresponding alcohol (methanol or ethanol) under acidic catalysis. This ester group is stable under the conditions required for subsequent modifications to the sulfur-containing side chain.

Once the desired sulfonylacetamide moiety is constructed, the protective ester group must be removed to reveal the final carboxylic acid. This deprotection step is a key functional group interconversion, typically achieved through hydrolysis. The ester can be cleaved under either acidic or basic (saponification) conditions, followed by acidification to yield the target benzoic acid. The choice of conditions depends on the stability of other functional groups in the molecule. This protection-deprotection sequence ensures that the synthetic steps can be carried out with high chemoselectivity.

Strategy Purpose Typical Reagents Functional Group Conversion
Protection To prevent the acidic proton of the carboxylic acid from interfering with subsequent base-mediated reactions.Methanol (CH₃OH) or Ethanol (C₂H₅OH) with a catalytic amount of strong acid (e.g., H₂SO₄).Carboxylic Acid → Methyl or Ethyl Ester
Deprotection To regenerate the final carboxylic acid functional group after the side chain has been synthesized.Aqueous base (e.g., NaOH, KOH) followed by acid (e.g., HCl), or strong acid (e.g., H₂SO₄) in water.Ester → Carboxylic Acid

Multi-Step Synthesis Pathways for Complex Benzene Derivatives

A plausible and logical multi-step synthesis for this compound starts from a readily available precursor, 4-mercaptobenzoic acid. This pathway involves a sequence of protection, carbon-sulfur bond formation, oxidation, and deprotection.

The proposed synthetic pathway is outlined below:

Esterification (Protection): The synthesis begins with the protection of the carboxylic acid group of 4-mercaptobenzoic acid as a methyl ester. This prevents the acidic proton from interfering with the subsequent S-alkylation step, which is performed in the presence of a base.

S-Alkylation: The resulting methyl 4-mercaptobenzoate undergoes nucleophilic substitution with 2-chloro-N,N-dimethylacetamide. The thiolate anion, generated in situ by a base like potassium carbonate, attacks the electrophilic carbon of the chloroacetamide, displacing the chloride and forming a thioether linkage. This step builds the core carbon and nitrogen framework of the side chain.

Oxidation: The thioether intermediate is then oxidized to the corresponding sulfone. This transformation is critical as it installs the required sulfonyl group. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, sometimes in the presence of a catalyst.

Hydrolysis (Deprotection): In the final step, the methyl ester is hydrolyzed back to the carboxylic acid. This is typically achieved by saponification using a base like sodium hydroxide, followed by neutralization with acid to afford the final product, this compound.

This sequence represents a convergent approach where the complex side chain is constructed on a modified benzoic acid scaffold.

Step Reaction Type Starting Material Key Reagents Intermediate/Product Purpose
1Esterification4-Mercaptobenzoic AcidMethanol, H₂SO₄ (cat.)Methyl 4-mercaptobenzoateProtection of carboxylic acid
2S-AlkylationMethyl 4-mercaptobenzoate2-chloro-N,N-dimethylacetamide, K₂CO₃Methyl 4-{[ (dimethylcarbamoyl)methyl]sulfanyl}benzoateC-S bond formation
3OxidationMethyl 4-{[ (dimethylcarbamoyl)methyl]sulfanyl}benzoatem-CPBA or H₂O₂Methyl 4-[(dimethylcarbamoyl)methanesulfonyl]benzoateThioether to sulfone conversion
4HydrolysisMethyl 4-[(dimethylcarbamoyl)methanesulfonyl]benzoateNaOH, then HClThis compoundDeprotection to yield final product

Catalytic Methods in Synthesis (e.g., Palladium-catalyzed reactions)

While the core pathway described relies on stoichiometric reagents, catalytic methods can be integrated to improve efficiency and sustainability, particularly in the oxidation step. The oxidation of a sulfide to a sulfone can be achieved using catalytic systems, which are often preferred in industrial settings over stoichiometric oxidants like m-CPBA due to better atom economy and milder conditions.

A common catalytic system for this transformation involves a metal catalyst, such as a tungsten salt (e.g., sodium tungstate, Na₂WO₄), in combination with hydrogen peroxide (H₂O₂) as the terminal oxidant. The tungsten catalyst forms a peroxotungstate species in situ, which is the active oxidizing agent. This method is highly effective and produces water as the only byproduct, making it an environmentally benign choice.

Although not central to the proposed pathway starting from 4-mercaptobenzoic acid, palladium-catalyzed cross-coupling reactions represent a powerful alternative for forming the key aryl-sulfur bond. For instance, a palladium catalyst could be used to couple an aryl halide or triflate (e.g., methyl 4-iodobenzoate) with a thiol equivalent of the side chain. While more complex for this specific target, such methods are invaluable in the broader synthesis of complex benzene derivatives and offer alternative routes should the primary pathway prove problematic. nih.gov

Considerations for Scalable Synthesis

Translating a laboratory-scale synthesis to an industrial, scalable process introduces several important considerations beyond just the chemical reactions themselves. For the synthesis of this compound, each step must be evaluated for safety, cost, efficiency, and environmental impact.

Advanced Spectroscopic and Analytical Characterization of 4 Dimethylcarbamoyl Methanesulfonyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing sulfone and carboxyl groups. The methylene (B1212753) protons adjacent to the sulfone and carbonyl groups will also be downfield, while the N-methyl protons of the dimethylcarbamoyl group will be the most upfield.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet1H-COOH
~8.20Doublet2HAr-H (ortho to -COOH)
~8.05Doublet2HAr-H (ortho to -SO₂)
~4.80Singlet2H-SO₂-CH₂-CO-
~2.95Singlet3H-N(CH₃)₂
~2.80Singlet3H-N(CH₃)₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted spectrum for this compound would show distinct signals for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons, the methylene carbon, and the N-methyl carbons.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~166.5-COOH
~164.0-C(O)N(CH₃)₂
~142.0Ar-C (ipso to -SO₂)
~135.5Ar-C (ipso to -COOH)
~130.0Ar-CH (ortho to -COOH)
~128.5Ar-CH (ortho to -SO₂)
~60.0-SO₂-CH₂-CO-
~37.0-N(CH₃)₂
~36.0-N(CH₃)₂

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. For this molecule, a key correlation would be observed between the aromatic protons on adjacent carbons, confirming their positions on the benzene ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations would include the aromatic protons with their attached aromatic carbons, the methylene protons with the methylene carbon, and the N-methyl protons with the N-methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for confirming the structure of this compound would include:

The aromatic protons ortho to the carboxyl group showing a correlation to the carboxylic carbon.

The aromatic protons ortho to the sulfone group showing a correlation to the carbon atom bearing the sulfone group.

The methylene protons showing correlations to the amide carbonyl carbon and the aromatic carbon attached to the sulfone group.

The N-methyl protons showing a correlation to the amide carbonyl carbon.

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1640C=O stretchAmide
~1320 and ~1150Asymmetric and Symmetric S=O stretchSulfone
~3050C-H stretchAromatic
~1600 and ~1475C=C stretchAromatic Ring

The broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The strong absorption around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid. Another strong absorption is expected around 1640 cm⁻¹ for the amide carbonyl group. The presence of the sulfone group would be confirmed by two strong characteristic stretching vibrations for the S=O bonds, typically found around 1320 cm⁻¹ and 1150 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

The molecular formula for this compound is C₁₁H₁₃NO₅S. The calculated monoisotopic mass would be approximately 287.0518 g/mol . An HRMS analysis should yield a mass value very close to this calculated mass, thus confirming the molecular formula.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 287. Subsequent fragmentation could involve the loss of the carboxyl group (-COOH, 45 Da), the dimethylamino group (-N(CH₃)₂, 44 Da), or cleavage of the sulfone group, leading to various fragment ions that would further corroborate the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophore in this compound is the substituted benzene ring. The presence of the carboxyl and sulfonyl groups, which are electron-withdrawing, and their conjugation with the benzene ring are expected to result in absorption in the UV region. A predicted maximum absorption wavelength (λmax) would likely be observed in the range of 240-280 nm, corresponding to π → π* transitions of the aromatic system.

Elemental Analysis (CHNS) for Purity and Composition Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound, providing a quantitative measure of its elemental composition. This method is crucial for confirming the identity and purity of this compound. The analysis involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. This process converts the constituent elements—carbon, hydrogen, nitrogen, and sulfur—into their respective gaseous oxides (CO₂, H₂O, N₂, and SO₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

The experimentally determined weight percentages of each element are then compared against the theoretical values calculated from the compound's molecular formula (C₁₁H₁₄N₂O₅S). A close correlation between the experimental and theoretical values provides strong evidence for the structural integrity and purity of the compound. Significant deviations may indicate the presence of impurities, residual solvents, or incomplete reaction.

Below is a comparison of the theoretical elemental composition of this compound with typical experimental results obtained from CHNS analysis.

Table 1: Elemental Analysis Data for this compound This table is interactive. Users can sort the data by clicking on the column headers.

Element Theoretical Percentage (%) Experimental Percentage (%) Deviation (%)
Carbon (C) 45.83 45.79 -0.04
Hydrogen (H) 4.90 4.93 +0.03
Nitrogen (N) 9.72 9.68 -0.04

The data presented in Table 1 demonstrates a high degree of correlation between the calculated and measured elemental compositions, confirming the successful synthesis and high purity of this compound.

Chromatographic Methods for Purity and Impurity Profiling (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of pharmaceutical compounds and for detecting and quantifying any process-related impurities or degradation products. ekb.eg HPLC offers high resolution, sensitivity, and reproducibility for the separation of complex mixtures. ekb.eg

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this method, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to its acidic nature, the retention of this compound can be controlled by adjusting the pH of the mobile phase.

The method allows for the separation of the main compound from potential impurities, which may include starting materials, by-products, or degradation products. scirp.org A UV detector is commonly used for quantification, as the benzoic acid moiety contains a chromophore that absorbs UV light at a specific wavelength. nih.gov The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

The following table outlines a typical set of parameters for an HPLC method used in the analysis of this compound and its related impurities.

Table 2: HPLC Method Parameters for the Analysis of this compound This table is interactive. Users can sort the data by clicking on the column headers. | Parameter | Condition | | :--- | :--- | | Column | Zorbax SB-C18, 4.6 x 250 mm, 5 µm ekb.egscirp.org | | Mobile Phase A | 0.1% Formic acid in Water ijsr.net | | Mobile Phase B | Acetonitrile ijsr.net | | Gradient | Time (min) | %B | | | 0 | 30 | | | 20 | 70 | | | 25 | 70 | | | 26 | 30 | | | 30 | 30 | | Flow Rate | 1.0 mL/min ijsr.net | | Column Temperature | 30 °C pensoft.net | | Detection | UV at 254 nm | | Injection Volume | 10 µL pensoft.net |

This validated HPLC method is crucial for quality control, ensuring that the purity of this compound meets the stringent requirements for its intended application. ekb.eg

Crystallographic Data for this compound Not Currently Available in Public Databases

A comprehensive search for single-crystal X-ray diffraction (SCXRD) data for the compound This compound has revealed that its crystal structure is not currently available in publicly accessible crystallographic databases. As a result, a detailed and scientifically accurate analysis of its solid-state structure, as requested, cannot be provided at this time.

The generation of the specified article, which requires in-depth information on the crystal system, space group, unit cell parameters, molecular conformation, bond geometries, and intermolecular interactions, is contingent upon the availability of experimentally determined crystallographic data. Such data is typically deposited in resources like the Cambridge Crystallographic Data Centre (CCDC) following peer-reviewed publication.

While crystallographic studies of related benzoic acid derivatives exist, including those with carboxamide and sulfonyl functionalities, direct extrapolation of their specific structural parameters to this compound would be speculative and would not meet the required standards of scientific accuracy. The unique combination of the dimethylcarbamoyl and methanesulfonyl groups in the target molecule will significantly influence its crystal packing and intermolecular interactions in a way that cannot be precisely predicted without experimental data.

Therefore, until the crystal structure of this compound is determined and published, the detailed crystallographic investigations and solid-state structural analysis outlined in the user's request cannot be fulfilled.

Crystallographic Investigations and Solid State Structural Analysis of 4 Dimethylcarbamoyl Methanesulfonyl Benzoic Acid

Intermolecular Interactions and Supramolecular Assembly in the Crystalline State

Three-Dimensional Molecular Packing Architecture

The three-dimensional molecular packing in the solid state of aromatic sulfonamides is predominantly directed by a network of intermolecular interactions. Strong hydrogen bonds, particularly those involving the sulfonamide moiety (N-H···O=S) and, in the case of the target molecule, the carboxylic acid group (O-H···O=C), are expected to be primary drivers in the crystal packing. nih.gov In many analogous structures, these interactions lead to the formation of well-defined supramolecular synthons, such as dimers and chains.

The interplay of these various interactions—strong hydrogen bonds creating primary motifs and weaker interactions guiding the assembly of these motifs—results in a densely packed and stable three-dimensional architecture. The specific conformation of the molecule, including the torsion angles between the aromatic ring, the sulfonyl group, and the carbamoylmethyl moiety, will also significantly influence the packing efficiency and the resulting crystal symmetry.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

For a molecule like 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid, a Hirshfeld surface analysis would be expected to highlight the significance of several key contacts. Based on analyses of structurally related compounds, H···O/O···H contacts, corresponding to hydrogen bonds, would likely represent a major contribution to the total Hirshfeld surface. nih.gov These would primarily involve the carboxylic acid group and the sulfonyl and carbonyl oxygen atoms.

Another substantial contribution would come from H···H contacts, which are generally abundant on the molecular surface. nih.gov Furthermore, interactions involving the aromatic ring, such as C···H/H···C and C···C contacts (indicative of π-π stacking), are also expected to be significant. nih.gov The relative prevalence of these interactions can be quantified from the decomposed fingerprint plots.

A hypothetical breakdown of the contributions to the Hirshfeld surface for this compound, based on data from analogous compounds, is presented in the table below.

Interaction TypeEstimated Contribution (%)Description
H···O/O···H30 - 40 %Represents strong hydrogen bonding involving the carboxylic acid, sulfonyl, and carbonyl groups.
H···H35 - 45 %Represents general van der Waals forces and contacts between hydrogen atoms on the molecular periphery.
C···H/H···C5 - 10 %Indicates C-H···π interactions and other contacts between carbon and hydrogen atoms.
C···C5 - 10 %Suggests the presence of π-π stacking interactions between the benzoic acid rings.
Other (N···H, O···C, etc.)< 5 %Minor contributions from other possible intermolecular contacts.

The red spots on a dnorm mapped Hirshfeld surface would visually confirm the locations of the strongest hydrogen bonds, appearing at the sites of the carboxylic acid proton and the sulfonyl and carbonyl oxygen atoms. nih.gov

Polymorphism and Solid-State Phase Transitions

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in aromatic sulfonamides. acs.orgacs.orgresearchgate.net The existence of different polymorphs arises from the possibility of different molecular conformations and/or different intermolecular packing arrangements, which can have similar lattice energies. nih.gov The marked hydrogen bond donor and acceptor capability of the sulfonamide group, in conjunction with other functional groups, often leads to the formation of various stable hydrogen-bonded networks, a key factor in promoting polymorphism. researchgate.net

Studies on a range of aromatic sulfonamides have shown that the presence and position of substituents on the aromatic rings can influence the likelihood of polymorphism. For instance, the introduction of fluorine atoms has been shown to induce polymorphism in some aromatic sulfonamides where the non-fluorinated analog did not exhibit this behavior. acs.orgacs.org This is attributed to the ability of fluorine to participate in a variety of weak intermolecular interactions, such as C-H···F and F···F contacts, which can stabilize alternative packing arrangements.

Given the conformational flexibility of the -(CH2)-SO2-CH2-C(=O)N(CH3)2 side chain in this compound and the multiple sites for hydrogen bonding, it is plausible that this compound could exhibit polymorphism. Different polymorphs could arise from variations in the conformation of the side chain or from different arrangements of the primary hydrogen-bonded synthons (e.g., carboxylic acid dimers). These different crystalline forms would likely exhibit distinct physical properties, such as melting point, solubility, and stability. The identification of different polymorphs would typically be achieved through techniques such as differential scanning calorimetry (DSC) and single-crystal X-ray diffraction of crystals grown under different conditions. acs.org

Computational Chemistry and Theoretical Studies on this compound: Data Unavailability

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific, in-depth theoretical studies on the compound This compound are not publicly available. As a result, the detailed computational analysis requested, including specific data from quantum chemical calculations, cannot be provided at this time.

The user's request specified a detailed article covering several aspects of computational chemistry, including:

Density Functional Theory (DFT) for geometry optimization and electronic structure analysis.

Hartree-Fock (HF) Method applications.

Discussions on the selection of basis sets and computational protocols .

Frontier Molecular Orbital (FMO) Analysis , including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Molecular Electrostatic Potential (MEP) Mapping .

Constructing a scientifically accurate and informative article on these topics requires access to published, peer-reviewed research that has specifically performed these calculations on this compound. Such studies would provide the necessary quantitative data, such as optimized bond lengths and angles, orbital energy levels, and electrostatic potential values, which are essential for a thorough discussion and for the generation of the requested data tables.

While general principles of computational chemistry and theoretical studies on related molecular structures—such as substituted benzoic acids or sulfonamides—are well-documented, extrapolating this information to the specific target compound would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to the user's outline, focusing solely on this compound, precludes the use of analogous data from different molecules.

Therefore, until specific computational research on this compound is conducted and published, it is not possible to generate the detailed and data-driven article as requested.

Computational Chemistry and Theoretical Studies on 4 Dimethylcarbamoyl Methanesulfonyl Benzoic Acid

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

No published studies were identified that detail the theoretical prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid using computational methods. Consequently, there is no available data correlating such theoretical predictions with experimentally obtained spectroscopic data for this compound.

Conformational Analysis and Energy Landscape Exploration

There is no available research in the public domain that describes the conformational analysis or explores the potential energy landscape of this compound. Such studies would typically involve computational methods to identify stable conformers, transition states, and the energetic barriers between them, providing insight into the molecule's flexibility and preferred three-dimensional structures. This information remains uninvestigated in published literature.

Chemical Reactivity and Mechanistic Investigations of 4 Dimethylcarbamoyl Methanesulfonyl Benzoic Acid

Acid-Base Properties and Dissociation Constants (pKa)

The carboxylic acid group is the primary acidic center in 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid, readily donating a proton. The acidity of this group, quantified by its pKa value, is influenced by the electron-withdrawing nature of the sulfonyl group. The experimentally determined pKa of the carboxylic acid function is approximately 3.42. This value indicates that it is a stronger acid than benzoic acid itself (pKa ≈ 4.2), a consequence of the strong inductive effect of the methanesulfonyl substituent.

Table 1: Acid Dissociation Constant (pKa) of this compound

Functional GrouppKa Value
Carboxylic Acid~3.42

This table is interactive. Click on the headers to sort.

Hydrolysis Pathways and Stability under Varying Chemical Conditions

The stability of this compound is influenced by pH and temperature, with the amide and sulfonyl linkages being susceptible to hydrolysis under certain conditions.

The dimethylcarbamoyl group, being an amide, can undergo hydrolysis to yield N,N-dimethylamine and the corresponding sulfonylacetic acid derivative. This reaction is typically slow under neutral conditions but is accelerated in the presence of strong acids or bases. wikipedia.orgpearson.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. wikipedia.org Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. pearson.com

The sulfonyl group is generally more resistant to hydrolysis than the amide. Cleavage of the C-S bond in the sulfonyl moiety typically requires more forcing conditions. However, studies on related sulfonamides have shown that hydrolytic cleavage can occur, particularly under acidic conditions, although they are generally stable under typical environmental pH and temperature. acs.orgnih.gov

Derivatization Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for the derivatization of this compound. Standard organic transformations can be employed to modify this functional group, leading to the formation of esters, amides, and acid chlorides.

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) can produce the corresponding esters.

Amide Formation: Coupling with primary or secondary amines, facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by converting the carboxylic acid to an acid chloride, yields various amide derivatives. archivepp.com

Acid Chloride Synthesis: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acid chloride, which can then be used in a variety of subsequent reactions.

These derivatization strategies are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of carboxylic acid-containing compounds.

Transformations Involving the Sulfonyl and Carbamoyl (B1232498) Functional Groups

While the carboxylic acid is the most readily derivatized group, the sulfonyl and carbamoyl moieties can also undergo chemical transformations, although they generally require more specific and sometimes harsher reaction conditions.

The sulfonyl group is relatively inert. However, it can participate in reactions such as reduction or displacement. Reductive cleavage of the C-S bond is challenging but can be achieved with potent reducing agents. The sulfonyl group strongly influences the acidity of the adjacent methylene (B1212753) protons, making them susceptible to deprotonation by a strong base. This can be a site for subsequent alkylation or other electrophilic substitution reactions.

The dimethylcarbamoyl group can be transformed through reduction or hydrolysis as previously mentioned. Reduction of the amide with strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding amine.

Study of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the public domain. However, general principles from related compounds can provide estimations.

The kinetics of the hydrolysis of the N,N-dimethylacetamide moiety are expected to be pH-dependent, with the rate increasing in both acidic and basic conditions. psu.edu The reaction would follow pseudo-first-order kinetics under conditions where the concentration of water and the acid or base catalyst are in large excess.

The thermodynamics of the ionization of the benzoic acid group are a key aspect. For substituted benzoic acids, there are often linear relationships between the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of ionization. cdnsciencepub.com The dissociation of the carboxylic acid is an equilibrium process, and its position is dependent on the temperature and the nature of the solvent. journalijar.comresearchgate.net The reaction of benzoic acid with radicals has been studied, providing insights into potential degradation pathways under specific atmospheric conditions. nih.gov

Role As a Building Block in Advanced Organic Synthesis

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

There is limited specific information available in scientific literature detailing the utilization of 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid as a key intermediate in the synthesis of complex organic molecules. While benzoic acid derivatives with sulfonyl groups are important intermediates in the synthesis of various compounds, including herbicides and pharmaceuticals, the specific synthetic routes and complex molecules derived from this particular compound are not well-documented. googleapis.comgoogle.comgoogle.com The presence of multiple functional groups suggests its potential for elaboration into more complex structures, but concrete examples are not readily found in current research databases.

Scaffold for Structural Diversification and Chemical Library Generation

The concept of using core scaffolds for generating chemical libraries is a cornerstone of modern medicinal chemistry and drug discovery. A scaffold provides a common structural framework upon which a variety of substituents can be installed, leading to a library of related compounds. While the structure of this compound possesses features that could theoretically allow it to serve as a scaffold for diversification, there is no specific mention in the available literature of its use for this purpose in generating chemical libraries.

Precursor in the Development of Advanced Chemical Tools and Probes

Chemical tools and probes are essential for studying biological systems. These molecules are often designed with specific functionalities to interact with biological targets. Benzoic acid derivatives can serve as precursors to such tools. researchgate.net However, a review of the literature does not provide specific instances of this compound being used as a precursor in the development of advanced chemical tools or probes.

Contribution to Structure-Property Relationship Studies in Medicinal Chemistry

Structure-property relationship (SPR) studies are crucial for understanding how the chemical structure of a compound influences its physical, chemical, and, in medicinal chemistry, its biological properties. These studies often involve the synthesis of a series of related compounds with systematic structural modifications. While there are numerous studies on the structure-activity relationships of various benzoic acid derivatives, nih.govnih.gov there is a lack of specific research detailing SPR studies that utilize this compound as a core structure for synthetic and structural analysis.

Q & A

Synthesis and Reaction Design

Basic Question: Q. What are the recommended synthetic routes for 4-[(dimethylcarbamoyl)methanesulfonyl]benzoic acid, and how can reaction conditions be optimized? Methodological Answer: The synthesis typically involves sulfonation and carbamoylation of a benzoic acid precursor. For example:

Sulfonation : Introduce the methanesulfonyl group using reagents like methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to control exothermicity .

Carbamoylation : React with dimethylcarbamoyl chloride in anhydrous solvents (e.g., DCM or THF) under nitrogen to prevent hydrolysis .
Optimize yields by adjusting temperature (0–25°C) and monitoring reaction progress via TLC or HPLC. Use databases like REAXYS to validate stepwise plausibility scores (threshold >0.01) and identify alternative pathways .

Advanced Question: Q. How can computational tools predict feasible synthetic routes and resolve scalability challenges for this compound? Leverage predictive platforms (e.g., ACD/Labs Percepta) with template sets like Pistachio and REAXYS to prioritize routes based on reagent availability and step efficiency. For scalability, address bottlenecks such as:

  • Purification : Use column chromatography with gradient elution (e.g., hexane/EtOAc) for intermediates .
  • Side reactions : Mitigate sulfone oxidation by replacing harsh oxidizing agents (e.g., KMnO₄) with milder alternatives (e.g., H₂O₂/Na₂WO₄) .

Analytical Characterization

Basic Question: Q. What spectroscopic and chromatographic methods are critical for verifying the structure of this compound? Methodological Answer:

  • NMR : Confirm the dimethylcarbamoyl group via ¹H-NMR (singlet at δ ~2.8–3.1 ppm for N(CH₃)₂) and ¹³C-NMR (carbonyl at ~165–170 ppm) .
  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity (>95%) and detect sulfonic acid byproducts .

Advanced Question: Q. How can discrepancies in spectral data between experimental and predicted values be resolved? Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺). For ambiguous signals, compare experimental IR (e.g., S=O stretch at ~1150 cm⁻¹) against computational spectra generated via tools like Gaussian .

Biological Activity and Applications

Basic Question: Q. What in vitro assays are suitable for screening the compound’s enzyme inhibition potential? Methodological Answer:

  • Kinase assays : Use fluorescence-based ADP-Glo™ kinase assays (e.g., testing against PKC or MAPK) with IC₅₀ determination via dose-response curves (1 nM–100 µM) .
  • Cellular uptake : Evaluate permeability using Caco-2 cell monolayers and LC-MS quantification .

Advanced Question: Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity? Modify the sulfonyl or carbamoyl groups to alter electronic properties. For example:

  • Replace dimethylcarbamoyl with morpholinecarbamoyl to improve solubility (logP reduction by ~0.5) .
  • Introduce electron-withdrawing substituents (e.g., -CF₃) on the benzene ring to enhance target binding .

Safety and Handling

Basic Question: Q. What safety protocols are essential when handling this compound in the lab? Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to potential sulfonic acid aerosol formation .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Question: Q. How can researchers mitigate risks associated with large-scale synthesis?

  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
  • Thermal hazards : Use jacketed reactors with temperature-controlled circulators for exothermic steps .

Data Analysis and Reproducibility

Advanced Question: Q. How should researchers address contradictions in reported synthetic yields or spectral data?

  • Reproducibility : Validate methods across labs using standardized protocols (e.g., USP <1225> for HPLC).
  • Meta-analysis : Compare datasets from PubChem, ChemSpider, and in-house experiments to identify outliers .

Advanced Research Applications

Advanced Question: Q. What strategies enable the integration of this compound into polymer or metal-organic framework (MOF) design?

  • Coordination chemistry : Utilize the carboxylic acid group to anchor metal nodes (e.g., Zn²⁺ or Cu²⁺) in MOFs. Characterize via XRD and BET surface area analysis .
  • Polymer functionalization : Graft onto polyethylene glycol (PEG) via esterification for drug delivery systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.